Sodium pangamate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

6888-14-8 |

|---|---|

Molecular Formula |

C10H18NNaO8 |

Molecular Weight |

303.24 g/mol |

IUPAC Name |

sodium;(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate |

InChI |

InChI=1S/C10H19NO8.Na/c1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18;/h5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18);/q;+1/p-1/t5-,7-,8+,9-;/m1./s1 |

InChI Key |

MKVDFFROCUECAJ-CKDSBIORSA-M |

Isomeric SMILES |

CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] |

Canonical SMILES |

CN(C)CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Chemistry of Sodium Pangamate: A Technical Review of its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium pangamate, often referred to by the controversial and scientifically unrecognized term "Vitamin B15," is the sodium salt of pangamic acid. Theoretically, pangamic acid is an ester of D-gluconic acid and N,N-dimethylglycine (DMG).[1][2] First isolated from apricot kernels in 1951 by Ernst T. Krebs Sr. and Jr., it was purported to possess a wide range of therapeutic benefits, including enhancing cellular respiration and acting as a methyl donor.[1][3] Despite its historical promotion, particularly in the former Soviet Union, the chemical identity, biological activity, and synthesis of a consistent, verifiable this compound compound have been subjects of considerable debate and skepticism within the scientific community.[4][5] This technical guide provides a comprehensive overview of the theoretical chemical structure of this compound, summarizes the available information on its synthesis, and presents the associated physicochemical data, while also addressing the significant controversies and inconsistencies reported in the literature.

Chemical Structure

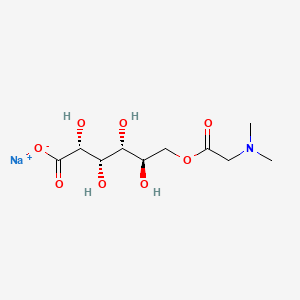

The purported chemical structure of this compound is that of sodium 6-O-(N,N-dimethylglycinyl)-D-gluconate.[6] This structure consists of a D-gluconic acid backbone esterified at the C6 hydroxyl group with the carboxyl group of N,N-dimethylglycine. The carboxyl group of the gluconate moiety exists as a sodium salt.[1]

Caption: Theoretical Chemical Structure of this compound

Physicochemical Properties

Quantitative data for a pure, universally accepted standard of this compound is sparse due to the inconsistencies in commercially available products.[1][4] The theoretical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈NNaO₈ | [1][7] |

| Molecular Weight | 303.24 g/mol | [1][7] |

| CAS Registry Number | 6888-14-8 | [1] |

| Melting Point | 167–168°C (with decomposition) | [1] |

| Solubility | Water-soluble | [1] |

Synthesis of this compound: A Review of Methodologies

The synthesis of this compound has been a significant point of contention. The original methods patented by Krebs have been reported by other researchers as not being reproducible.[4] Commercial preparations labeled as "pangamic acid" or its salts have been found to be highly variable in composition, with some samples containing only lactose (B1674315) or mixtures of other compounds like calcium gluconate and dimethylglycine.[1][4]

A generalized workflow for the synthesis of pangamic acid salts, based on patent literature, involves the esterification of D-gluconic acid (or its lactone) with an N,N-dimethylglycine derivative, followed by neutralization.

Caption: Generalized Synthesis Workflow for Pangamic Acid Salts

Experimental Protocols (Based on Patent Literature)

The following protocols are generalized from patent descriptions and should be approached with the understanding that their reproducibility has been questioned.[4][8]

Method 1: Two-Step Synthesis of this compound [1]

-

Formation of Pangamic Acid Hydrochloride:

-

Pangamic acid is reacted with copper(II) chloride (CuCl₂) in a dichloromethane (B109758) (CH₂Cl₂) solvent.

-

The resulting product is pangamic acid hydrochloride. Reported yields for this step are in the range of 60-70%.

-

-

Neutralization:

-

The pangamic acid hydrochloride is neutralized with a solution of sodium bicarbonate (NaHCO₃).

-

The final product is this compound. Reported yields for this step are approximately 85%.

-

Method 2: Esterification and Neutralization for Calcium Pangamate (Adaptable for Sodium Salt) [8]

-

Esterification:

-

D-gluconic acid or its lactone is esterified with dimethylglycine hydrochloride in an aqueous medium.

-

The reaction is catalyzed by sulfuric acid and conducted at a temperature between 30°C and 70°C.

-

-

Concentration:

-

The resulting esterification product is concentrated.

-

-

Neutralization:

-

The concentrated product is neutralized. For calcium pangamate, calcium carbonate is used. To obtain this compound, a suitable sodium base such as sodium carbonate or sodium hydroxide (B78521) would theoretically be substituted. The patent claims a high yield (up to 80%) for the calcium salt.

-

Controversy and Related Compounds

It is critical for researchers to be aware that the term "pangamic acid" has been applied to a variety of substances.[4] One such compound is diisopropylamine (B44863) dichloroacetate (B87207) (DADA), which is chemically distinct from the theoretical structure of pangamic acid.[9] DADA is the diisopropylamine salt of dichloroacetic acid and has been marketed in some countries for liver conditions.[9][10] Some commercial "Vitamin B15" products have been found to contain DADA or other unrelated compounds.[11] Mutagenicity concerns have been raised for some of these alternative formulations, particularly those containing diisopropylamine dichloroacetate and dimethylglycine mixed with sodium nitrite.[4]

Conclusion

While the theoretical chemical structure of this compound is well-defined as the sodium salt of the ester of D-gluconic acid and N,N-dimethylglycine, its practical existence as a pure, verifiable compound is fraught with ambiguity. The historical synthesis methods have been questioned for their reproducibility, and commercial products have demonstrated significant compositional variability. Researchers and drug development professionals investigating the biological effects attributed to "Vitamin B15" must exercise extreme caution in identifying and characterizing their starting materials. Any investigation should begin with rigorous analytical chemistry to determine the precise chemical identity and purity of the substance , rather than relying on historical labels. The information presented in this guide serves as a summary of the available, albeit controversial, data on this compound's structure and synthesis.

References

- 1. This compound (6888-14-8) for sale [vulcanchem.com]

- 2. Pangamic acid | C10H19NO8 | CID 45934203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isom.ca [isom.ca]

- 4. Pangamic acid - Wikipedia [en.wikipedia.org]

- 5. PANGAMIC ACID | 11006-56-7 [chemicalbook.com]

- 6. This compound | C10H18NNaO8 | CID 45934202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. US3907869A - Method of producing calcium pangamate - Google Patents [patents.google.com]

- 9. Diisopropylamine dichloroacetate - Wikipedia [en.wikipedia.org]

- 10. chembk.com [chembk.com]

- 11. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Historical Context of Pangamic Acid

Disclaimer: This document provides a historical and scientific overview of "pangamic acid." The information presented reflects the state of scientific literature, which largely regards pangamic acid as a disproven and potentially unsafe substance. This guide is intended for research and informational purposes only and does not constitute medical advice.

Executive Summary

Pangamic acid, also known as "vitamin B15," is a substance first described and promoted in the mid-20th century by Ernst T. Krebs, Sr., and his son, Ernst T. Krebs, Jr.[1][2][3][4][5][6] Despite its name, pangamic acid is not a vitamin, as there is no scientific evidence that it is a required nutrient for the human body.[1][3][4][5][7][8] The chemical identity of pangamic acid has never been definitively established, and substances sold under this name have varied widely in composition.[1][8][9][10] The U.S. Food and Drug Administration (FDA) has taken regulatory action against products marketed as pangamic acid, deeming them unsafe for use.[1][11][12] This guide will delve into the historical context of its "discovery," the scientific controversies surrounding it, and the available experimental data, or lack thereof.

Discovery and Historical Context

The "Discovery" by Ernst T. Krebs, Sr. and Jr.

Pangamic acid was first described by Ernst T. Krebs, Sr., and his son, Ernst T. Krebs, Jr., who also promoted other controversial substances like laetrile.[3][4] They claimed to have first isolated the compound from apricot kernels in 1951 and filed a patent for an extraction process in 1943, which was granted in 1949.[1][2][13] The name "pangamic acid" was coined from the Greek words "pan" (universal) and "gamic" (seed), to imply its widespread presence in seeds.[1][5][13] The Krebses marketed pangamic acid with a wide array of unsubstantiated health claims, including the treatment of asthma, skin conditions, joint and nerve pain, and for detoxification, none of which were supported by credible evidence.[1][8]

The "Vitamin B15" Misnomer and Scientific Scrutiny

The Krebses termed their purported discovery "vitamin B15," a designation that is scientifically unfounded.[1][3][4] A substance can only be classified as a vitamin if it is an essential nutrient, the deficiency of which leads to a specific disease. Pangamic acid does not meet these criteria.[1][7][8]

The scientific community has largely dismissed the claims made about pangamic acid, with many sources labeling it as a "quack remedy."[1][3][4][5] A major point of contention is the lack of a consistent chemical identity for pangamic acid. Analyses of products sold as "pangamic acid" or "vitamin B15" have revealed a variety of substances, including:

-

d-gluconodimethylamino acetic acid (the compound originally proposed by the Krebses, which has never been successfully synthesized and verified)[1][8]

-

Mixtures of dimethylglycine (DMG) and calcium gluconate[12]

-

Diisopropylamine (B44863) dichloroacetate[1]

Due to this ambiguity, the FDA considers pangamic acid to be "not an identifiable substance."[1]

Soviet-Era Research and Continued Controversy

Much of the research cited in support of pangamic acid's purported benefits originated from the former Soviet Union.[1][14][15] These studies, often of poor methodological quality, claimed that pangamic acid could enhance athletic performance, improve oxygen utilization, and offer protection against various toxins.[1][7][11] However, this body of research is generally considered unreliable due to a lack of proper controls, anecdotal reporting, and a failure to clearly identify the chemical composition of the "pangamic acid" being studied.[11]

Experimental Data and Protocols

The vast majority of claims surrounding pangamic acid lack the backing of rigorous, peer-reviewed scientific studies. One of the few controlled studies available in Western literature is presented below.

Study on Maximal Treadmill Performance

A notable study by Gray and Titlow (1982) investigated the effects of pangamic acid on athletic performance in a controlled setting.[5]

-

Study Design: A double-blind, placebo-controlled experiment.[5]

-

Participants: 16 male track athletes.[5]

-

Intervention: The experimental group ingested six 50 mg tablets of pangamic acid (a combination of calcium gluconate and N,N-Dimethylglycine) daily for three weeks. The control group received identical-looking placebo tablets.[5]

-

Testing: Participants were tested before and after the three-week treatment period using the Bruce treadmill protocol to assess maximal performance.[5]

-

Parameters Measured: Maximal heart rate (HR), treadmill time (TM), and pre- and post-test blood glucose and lactate (B86563) levels.[5]

| Parameter | Experimental Group (Pre-treatment) | Control Group (Pre-treatment) | Experimental Group (Post-treatment) | Control Group (Post-treatment) |

| Maximal HR (bpm) | 183 | 194 | 181 | 194 |

| Treadmill Time (min) | 16.99 | 16.49 | 17.21 | 16.83 |

| Post-test Glucose (mg%) | 132.13 | 133.38 | 138.88 | 139.13 |

| Post-test Lactate (mg%) | 64.63 | 76.13 | 70.88 | 66.58 |

| Data from Gray and Titlow, 1982.[5] |

Multivariate analysis of variance (MANOVA) revealed no significant differences (P > 0.05) between the experimental and control groups after the treatment period. The study concluded that the ingestion of pangamic acid does not produce significant changes in short-term maximal treadmill performance.[5]

Proposed Mechanisms of Action (Unproven)

There are no scientifically validated signaling pathways or mechanisms of action for pangamic acid. The proposed mechanisms are speculative and largely derived from the questionable Soviet-era research.

Methyl Donation

It has been suggested that pangamic acid, or its component dimethylglycine (DMG), can act as a methyl donor in various metabolic processes.[11][15] Methyl groups are crucial for the synthesis of numerous compounds in the body. However, a specific role for pangamic acid in these pathways has not been substantiated.

Caption: Proposed (unproven) role of pangamic acid as a methyl donor.

Stimulation of Oxidative Metabolism

Another unsubstantiated claim is that pangamic acid enhances cellular respiration and oxygen utilization.[2][15] Some studies from the Soviet Union suggested that it could stimulate the activity of cytochrome oxidase and succinate (B1194679) dehydrogenase, enzymes involved in the electron transport chain.[2]

Caption: Hypothesized effect of pangamic acid on mitochondrial respiration.

Safety and Regulatory Status

Products marketed as pangamic acid are considered unsafe by the FDA.[1][11][12] Some of the compounds identified in these products, such as diisopropylamine dichloroacetate, have been shown to be mutagenic in the Ames test, indicating a potential cancer risk.[1][9] The FDA has recommended the seizure of any products advertised as pangamic acid and has restricted their importation.[1][11]

Conclusion

The concept of "pangamic acid" or "vitamin B15" is a historical artifact of mid-20th-century health faddism, promoted without a basis in scientific fact. There is no consistent chemical identity for this substance, no evidence that it is a vitamin, and no credible scientific data to support the myriad of health claims made for it. The available controlled experimental data has failed to demonstrate any physiological benefits. For researchers, scientists, and drug development professionals, the story of pangamic acid serves as a cautionary tale about the importance of rigorous scientific validation, clear chemical identification, and controlled clinical trials in the evaluation of any substance for therapeutic use.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. karger.com [karger.com]

- 3. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of pangamic acid (B-15) ingestion on metabolic response to exercise. | Semantic Scholar [semanticscholar.org]

- 5. The effect of pangamic acid on maximal treadmill performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mister-blister.com [mister-blister.com]

- 7. What Is Vitamin B15 Good For? Pangamic Acid [medicinenet.com]

- 8. Pangamic acid - Wikipedia [en.wikipedia.org]

- 9. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 10. Pangamic acid ("vitamin B15") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isom.ca [isom.ca]

- 12. fda.gov [fda.gov]

- 13. [EXPERIMENTAL USE OF VITAMIN B-15 FOR THE "PROTECTION OF THE LIVER" FROM TOXIC EFFECTS OF ANESTHESIA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of pangamic acid (B-15) ingestion on metabolic response to exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. isom.ca [isom.ca]

An In-depth Technical Guide to the Alleged Physiological Role of Vitamin B15 (Pangamic Acid)

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The substance referred to as "Vitamin B15" or "Pangamic Acid" is not recognized as a vitamin by the scientific and medical communities. Its sale is restricted in many countries, including by the U.S. Food and Drug Administration (FDA), due to safety concerns and a lack of proven efficacy.

Introduction

"Vitamin B15," more commonly known as pangamic acid, is a controversial substance first isolated from apricot kernels in 1951.[1] It was purported to be a vitamin, implying it is a necessary nutrient for the body. However, there is no scientific evidence to support this claim, and it does not meet the definition of a vitamin.[1] Much of the research into its alleged therapeutic effects was conducted in the former Soviet Union and has been criticized for being anecdotal and lacking rigorous, controlled experimental design.[1]

A significant challenge in evaluating the physiological role of pangamic acid is the lack of a standard chemical identity.[2][3][4] Products marketed as "Vitamin B15" have been shown to contain a variety of different compounds, making it nearly impossible to attribute any observed effects to a single, consistent substance.[1][5] Furthermore, safety is a major concern, as some chemical formulations sold as pangamic acid have demonstrated mutagenic properties in laboratory tests.[1][6]

This technical guide provides a critical overview of the alleged physiological roles of "Vitamin B15," summarizing the proposed mechanisms of action, presenting available quantitative data from key studies, and detailing the experimental protocols where possible.

The Chemical Identity Crisis of "Pangamic Acid"

The term "pangamic acid" does not refer to a single, universally agreed-upon chemical compound. This ambiguity is a central issue in assessing its biological activity. Analyses of products labeled as "Vitamin B15" have revealed inconsistent and variable compositions.[5]

| Compound Name / Composition | Chemical Formula / Description | Notes |

| D-gluconodimethylamino acetic acid | C₁₀H₁₉NO₈ | The structure originally proposed by Krebs in 1951; however, its successful synthesis has not been scientifically verified.[1] |

| N,N-Dimethylglycine (DMG) + Calcium Gluconate | A mixture | Often marketed as "Calcium Pangamate." Some studies have used this combination.[7][8] |

| Diisopropylamine (B44863) Dichloroacetate (B87207) (DIPA) | C₈H₁₇Cl₂NO₂ | Patented by Krebs as an "analogue." This compound readily hydrolyzes into potentially toxic components and has shown mutagenicity in the Ames test.[1][6] |

| Lactose | C₁₂H₂₂O₁₁ | An analysis of a sample provided by a co-worker of Krebs in the 1950s was found to be only lactose.[1] |

Alleged Physiological Roles and Proposed Mechanisms of Action

Despite the controversies, several physiological roles have been attributed to pangamic acid, primarily stemming from older and international literature. The most frequently cited mechanisms are its function as a methyl donor and its ability to enhance cellular respiration.

Transmethylation and Methyl Group Donation

One of the primary proposed mechanisms is that pangamic acid, likely through its N,N-Dimethylglycine (DMG) component, acts as a methyl donor in transmethylation reactions.[9] These reactions are crucial for the synthesis of numerous biologically important molecules, including creatine (B1669601) and methionine.[10][11]

Enhancement of Cellular Respiration and Oxygen Utilization

Pangamic acid has been purported to increase the efficiency of oxygen utilization by cells, particularly under conditions of hypoxia.[12] Some studies in animal models suggested it stimulates the activity of key enzymes in the mitochondrial electron transport chain, such as cytochrome oxidase and succinate (B1194679) dehydrogenase, thereby enhancing oxidative phosphorylation.[13]

Lipotropic and Hepatoprotective Effects

Another alleged function is its lipotropic activity, which involves promoting the removal of fat from the liver and preventing its accumulation.[14] Animal studies, particularly those using models of toxin-induced liver damage (e.g., with carbon tetrachloride), have been cited as evidence for a hepatoprotective effect.[15]

Review of Preclinical and Clinical Evidence

The scientific evidence supporting the physiological roles of pangamic acid is limited and often methodologically flawed. Preclinical animal studies provide some data, but robust, well-controlled human clinical trials are largely absent.

Human Study: Athletic Performance

One of the few controlled studies conducted in the United States investigated the effect of a pangamic acid formulation on athletic performance. The study found no significant benefit.

Experimental Protocol: Maximal Treadmill Performance in Athletes [8]

-

Study Design: A double-blind, placebo-controlled experiment.

-

Participants: 16 male track athletes.

-

Intervention:

-

Experimental Group (n=8): Ingested six 50-mg tablets of pangamic acid (calcium gluconate and N,N-Dimethylglycine) per day (300 mg/day total) for three weeks.

-

Control Group (n=8): Ingested six identical placebo tablets per day for three weeks.

-

-

Testing Protocol: The Bruce treadmill protocol was used to assess performance before and after the three-week treatment period.

-

Parameters Measured:

-

Maximal heart rate (HR)

-

Total treadmill time (TM)

-

Recovery HR (at 1 and 3 minutes post-exercise)

-

Blood glucose and lactate (B86563) levels (pre- and post-test)

-

-

Outcome: Multivariate analysis of variance (MANOVA) revealed no statistically significant differences (P > 0.05) between the experimental and control groups for any of the measured parameters after the treatment period. The study concluded that this formulation of pangamic acid does not produce significant changes in short-term maximal treadmill performance.[8]

Table 1: Quantitative Results from Maximal Treadmill Performance Study [8]

| Parameter | Group | Pre-Treatment (Mean) | Post-Treatment (Mean) | Significance (P-value) |

| Maximal HR (bpm) | Pangamic Acid | 183 | 181 | > 0.05 |

| Placebo | 194 | 194 | > 0.05 | |

| Treadmill Time (min) | Pangamic Acid | 16.99 | 17.21 | > 0.05 |

| Placebo | 16.49 | 16.83 | > 0.05 | |

| Post-Test Glucose (mg%) | Pangamic Acid | 132.13 | 138.88 | > 0.05 |

| Placebo | 133.38 | 139.13 | > 0.05 | |

| Post-Test Lactate (mg%) | Pangamic Acid | 64.63 | 70.88 | > 0.05 |

| Placebo | 76.13 | 66.58 | > 0.05 |

Safety and Regulatory Status

The use of products marketed as "Vitamin B15" raises significant safety concerns.

-

Mutagenicity: Diisopropylamine dichloroacetate (DIPA) and its component diisopropylamine, both found in some "pangamic acid" formulations, have tested positive for mutagenicity in the Ames Salmonella assay.[6] A positive Ames test suggests a substance may be a carcinogen.[16]

-

Lack of Identity: As there is no standard chemical identity, the potential toxicity and side effects are unknown and can vary from one product to another.[2][3][4]

-

Regulatory Action: The U.S. FDA does not recognize pangamic acid as a vitamin or a legitimate dietary supplement. The agency has stated that "pangamic acid and pangamic acid products are unsafe for food and drug use" and has recommended seizing products making health claims.[1][7]

Conclusion

The term "Vitamin B15" or "pangamic acid" is a misnomer for a heterogeneous group of substances that lack a consistent chemical identity. The alleged physiological roles, including acting as a methyl donor and enhancing cellular respiration, are based largely on poorly controlled or anecdotal studies, many of which were conducted several decades ago. Rigorous, modern, placebo-controlled clinical trials are conspicuously absent from the scientific literature. The one available controlled study on athletic performance showed no beneficial effect.[8] Given the significant safety concerns, including potential mutagenicity, and the lack of a defined chemical standard or proven efficacy, the use of "pangamic acid" is not supported by scientific evidence and is discouraged by regulatory bodies like the FDA.[7] Professionals in research and drug development should be aware of the unsubstantiated nature of the claims and the potential risks associated with these products.

References

- 1. Pangamic acid - Wikipedia [en.wikipedia.org]

- 2. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 3. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. Pangamic acid | vital.ly [vital.ly]

- 5. Pangamic acid (vitamin B 15, pangametin, sopangamine): Its composition and determination in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutagenicity of diisopropylamine dichloroacetate, the "active constituent" of vitamin B15 (pangamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. The effect of pangamic acid on maximal treadmill performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transmethylation - Wikipedia [en.wikipedia.org]

- 10. [Activation by vitamin B1 in the transmethylation of methionine to guanidine-acetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. mister-blister.com [mister-blister.com]

- 13. [Effect of pangamic acid on oxidative phosphorylation in skeletal muscle mitochondria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipotropic Injections Benefits, Side Effects, Dosage, and Cost [healthline.com]

- 15. In vitro and in vivo antioxidative and hepatoprotective activity of aqueous extract of Cortex Dictamni - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ames test - Wikipedia [en.wikipedia.org]

Deconstructing "Sodium Pangamate": A Technical Guide to its Biochemically Relevant Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "sodium pangamate," also known as "pangamic acid" or "Vitamin B15," is scientifically ambiguous and does not refer to a single, well-defined chemical entity. Products marketed under this name have been found to contain a variety of substances, including the originally purported D-gluconodimethyl aminoacetic acid (a compound that has not been verifiably synthesized), dimethylglycine (DMG), diisopropylamine (B44863) dichloroacetate (B87207) (DADA), glycine, and calcium gluconate.[1][2] This lack of a standardized chemical identity makes it impossible to delineate a singular biochemical pathway for "this compound."

This technical guide addresses the core scientific concepts associated with the term "this compound" by focusing on its biochemically active and identifiable components, primarily Dimethylglycine (DMG) and Diisopropylamine Dichloroacetate (DADA). It aims to provide researchers, scientists, and drug development professionals with a clear understanding of the distinct metabolic pathways and mechanisms of action of these compounds, supported by available quantitative data, detailed experimental protocols, and pathway visualizations. Information regarding the originally claimed, but scientifically unsubstantiated, D-gluconodimethyl aminoacetic acid is noted for historical context, though a lack of verifiable data precludes a detailed biochemical analysis.[2]

The Ambiguous Nature of "this compound"

To clarify the terminology for research purposes, the following diagram illustrates the relationship between the non-specific term "this compound" and its various, scientifically distinct components.

References

The Ambiguous Case of Sodium Pangamate: A Critical Review of its Purported Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium pangamate, often referred to as "pangamic acid" or "Vitamin B15," is a substance shrouded in controversy and scientific ambiguity. First isolated from apricot kernels in the mid-20th century, it was purported to be a vital nutrient with a wide range of therapeutic benefits. However, subsequent scientific scrutiny has failed to establish a consistent chemical identity for pangamic acid, and its classification as a vitamin is not supported by credible evidence, as no deficiency disease has ever been identified. This technical guide provides a comprehensive and critical review of the available literature on the purported natural sources of this compound, the historical methods of its isolation, and the significant scientific challenges that call its existence and therapeutic claims into question. For the purpose of this review, "pangamic acid" will refer to the originally claimed molecule, D-gluconodimethyl aminoacetic acid, unless otherwise specified.

Purported Natural Sources and Quantitative Data

Numerous popular and historical sources claim that pangamic acid is present in a variety of foods. However, there is a conspicuous absence of rigorous, peer-reviewed scientific studies that quantify the presence of a consistent chemical entity corresponding to pangamic acid in these sources. The table below summarizes the most frequently cited natural sources, with the critical caveat that these claims are not substantiated by robust analytical data.

| Purported Natural Source | Common Claims | Scientific Validation |

| Apricot Kernels | The original source from which pangamic acid was first reportedly isolated.[1][2][3] | No verifiable, quantitative studies confirming the presence and concentration of D-gluconodimethyl aminoacetic acid. |

| Brewer's Yeast | Frequently listed as a rich source of B-vitamins, including "B15".[4][5][6] | Lack of analytical data to support the presence of pangamic acid. |

| Whole Brown Rice | Often cited as a whole-grain source.[4][5][6] | No peer-reviewed studies have quantified pangamic acid in brown rice. |

| Pumpkin Seeds | Mentioned as a seed-based source.[4][5][7] | Anecdotal claims without scientific quantification. |

| Sesame Seeds | Another commonly cited seed source.[4][5][8] | No scientific evidence to validate these claims. |

It is crucial to note that the Food and Drug Administration (FDA) has analyzed commercial products marketed as "Vitamin B15" and found that many contained no pangamic acid at all.[4]

Isolation and Synthesis: A Historical and Critical Perspective

The methods for isolating and synthesizing what has been termed "pangamic acid" are as varied and inconsistent as its purported natural sources.

Historical Isolation from Natural Sources

A conceptual workflow for the claimed, but unverified, isolation of pangamic acid from natural sources is depicted below.

Caption: A conceptual workflow for the claimed isolation of pangamic acid.

Chemical Synthesis

The ambiguity surrounding the natural existence of pangamic acid has led to various synthetic routes being described, often for compounds that were subsequently marketed as "Vitamin B15."

The most commonly cited chemical structure for pangamic acid is an ester formed between D-gluconic acid and N,N-dimethylglycine (DMG).[13][14] The synthesis would theoretically involve the esterification of the C6 hydroxyl group of D-gluconic acid with the carboxyl group of DMG.

A generalized protocol for this synthesis, based on standard esterification principles, would be as follows:

-

Protection of D-gluconic acid: The hydroxyl groups of D-gluconic acid, other than the C6 primary alcohol, would need to be protected to ensure selective esterification. This could be achieved using standard protecting group chemistry.

-

Activation of N,N-dimethylglycine: The carboxylic acid of DMG would be activated to facilitate the esterification reaction. This could be done by converting it to an acid chloride or using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

-

Esterification: The protected D-gluconic acid would be reacted with the activated DMG in the presence of a suitable base and solvent.

-

Deprotection: The protecting groups on the D-gluconic acid moiety would be removed to yield the final product.

It is important to state that detailed, peer-reviewed synthetic protocols for this specific molecule are scarce in the mainstream chemical literature.

Complicating the matter further, other chemical compounds have been marketed as "pangamic acid" or "Vitamin B15." One notable example is diisopropylammonium dichloroacetate (B87207) (DIPA).[6][15] This is a synthetic compound with no structural relationship to the originally proposed D-gluconodimethyl aminoacetic acid.

The logical relationship between these different entities is illustrated in the following diagram.

Caption: The relationship between different "pangamic acid" entities.

Proposed (Unverified) Metabolic Role

The purported biological functions of pangamic acid are not well-established and are largely based on early, non-rigorous studies, many of which originated in the former Soviet Union.[4] The most frequently cited mechanism of action is its role as a methyl donor.[13] Methylation is a crucial biochemical process involved in the synthesis of numerous essential molecules.

The diagram below illustrates the proposed, but unproven, role of pangamic acid as a methyl donor.

Caption: The proposed role of pangamic acid as a methyl donor.

Other unsubstantiated claims include improving cellular respiration and acting as an antioxidant.[4][13] However, the lack of a defined chemical entity makes it impossible to scientifically validate these proposed mechanisms.

Conclusion and Recommendations for the Scientific Community

The terms "this compound," "pangamic acid," and "Vitamin B15" are scientifically untenable due to the lack of a consistent, identifiable chemical substance and the absence of credible evidence for its nutritional or therapeutic value. The historical claims surrounding its natural sources and isolation are not supported by modern analytical science.

For researchers, scientists, and drug development professionals, it is recommended that:

-

Extreme skepticism be applied to any claims regarding the biological effects of "pangamic acid."

-

Any investigation into this area should first focus on definitively identifying and quantifying the specific chemical compound from any purported natural source.

-

The use of the term "Vitamin B15" should be avoided, as it is misleading and scientifically inaccurate.

-

Future research should focus on the individual components that have been found in commercial "pangamic acid" products, such as N,N-dimethylglycine or diisopropylammonium dichloroacetate, to evaluate their biological activities independently.

In its current state, the body of knowledge on this compound is a case study in the importance of rigorous chemical identification and reproducible scientific methodology. Until a specific molecule can be consistently isolated and its biological activity verified through controlled studies, "pangamic acid" will remain a historical and pseudoscientific curiosity rather than a subject for serious therapeutic development.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. AbriVit 15 Apricot Kernels at Cenaverde B.V. [cenaverde.com]

- 3. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. nutritionreview.org [nutritionreview.org]

- 5. mynatureschoice.com [mynatureschoice.com]

- 6. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 7. nutriseeds.com [nutriseeds.com]

- 8. tjsupply.com [tjsupply.com]

- 9. isom.ca [isom.ca]

- 10. karger.com [karger.com]

- 11. Pangamic acid - Wikipedia [en.wikipedia.org]

- 12. isom.ca [isom.ca]

- 13. healthy.net [healthy.net]

- 14. pangamic acid, 13149-69-4 [thegoodscentscompany.com]

- 15. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Studies on the Cellular Effects of Sodium Pangamate: A Technical Guide

Introduction

Sodium pangamate, often referred to as "Vitamin B15," is a compound that has been the subject of interest for its potential physiological effects. However, the scientific literature surrounding this compound is complicated by the fact that the chemical composition of commercially available supplements can be inconsistent. The originally described compound is 6-O-(dimethylaminoacetyl)-D-gluconic acid. Still, many products marketed as "pangamic acid" or "Vitamin B15" have been found to contain other substances, most notably diisopropylammonium dichloroacetate (B87207) (DIPA). This guide provides a technical overview of the available in vitro research on the cellular effects of the components associated with "this compound," including N,N-Dimethylglycine (DMG), sodium gluconate, and DIPA with its active component, dichloroacetate (DCA). This document is intended for researchers, scientists, and drug development professionals.

Cellular Effects of N,N-Dimethylglycine (DMG)

N,N-Dimethylglycine is a derivative of the amino acid glycine (B1666218) and a key component of the originally defined this compound. In vitro studies have primarily focused on its antioxidant, anti-inflammatory, and immunomodulatory properties.

Quantitative Data on DMG Cellular Effects

| Cell Line/System | Treatment | Concentration | Observed Effect | Reference |

| Bovine Embryos (in vitro produced) | N,N-Dimethylglycine (DMG) | 0.1 µM | Increased blastocyst development rate under 20% oxygen (oxidative stress) from 25.0% to 38.9%. Prevented the reduction in blastocyst development caused by 0.5 mM H₂O₂ (from 14.3% to 57.1%). | [1][2] |

| Human Keratinocytes (HaCaT) | N,N-Dimethylglycine Sodium Salt (DMG-Na) | Not specified | Promoted cell migration in a scratch wound-closure assay. | [1] |

| Human Keratinocytes (HaCaT) | N,N-Dimethylglycine Sodium Salt (DMG-Na) | Not specified | Suppressed the expression of pro-inflammatory markers induced by stressors like Poly-IC. | [1] |

| Human Lymphocytes (from patients with diabetes or sickle cell anemia) | N,N-Dimethylglycine (DMG) | Not specified | Increased in vitro responses to phytohemagglutinin, concanavalin (B7782731) A, and pokeweed mitogen by almost threefold. | [3] |

| Rabbit Lymphocytes | N,N-Dimethylglycine (DMG) | Not specified | Showed a tenfold increase in mean lymphocyte proliferative response. | [4] |

Experimental Protocols for DMG Studies

-

Objective: To assess the antioxidant effect of DMG on the development of in vitro produced (IVP) bovine embryos.

-

Cell System: Bovine cumulus-oocyte complexes matured and fertilized in vitro.

-

Culture Conditions: Presumptive zygotes were cultured in a suitable medium under two different oxygen tensions: 5% O₂ (low oxidative stress) and 20% O₂ (high oxidative stress).

-

Treatment: N,N-Dimethylglycine (DMG) was added to the culture medium at a concentration of 0.1 µM. In some experiments, acute oxidative stress was induced by adding 0.5 mM hydrogen peroxide (H₂O₂) to the medium.[1][2]

-

Assay: The development of embryos to the blastocyst stage was evaluated and the total cell number of the blastocysts was counted.[1]

-

Objective: To evaluate the effect of DMG on the migration of human keratinocytes.

-

Cell Line: Human epidermal keratinocytes (e.g., HaCaT cell line).

-

Protocol:

-

HaCaT cells are cultured in a suitable medium (e.g., DMEM) in multi-well plates until they form a confluent monolayer.

-

A sterile pipette tip is used to create a "scratch" or cell-free zone in the monolayer.

-

The medium is replaced with fresh medium containing either N,N-Dimethylglycine Sodium Salt (DMG-Na) or a vehicle control.

-

The closure of the scratch is monitored and photographed at different time points.

-

The rate of wound closure is quantified to assess cell migration.[1]

-

Visualizing DMG's Proposed Cellular Actions

Cellular Effects of Sodium Gluconate

Sodium gluconate is the sodium salt of gluconic acid. In vitro research has suggested its potential as an antioxidant.

Quantitative Data on Sodium Gluconate Cellular Effects

| Cell System | Treatment | Concentration | Observed Effect | Reference |

| Human Plasma | Sodium D-gluconate | 0.5 - 3 mM | Protected plasma proteins and lipids against peroxynitrite-induced damage. Effectively decreased 3-nitrotyrosine (B3424624) formation and inhibited lipid peroxidation. | [5] |

Experimental Protocol for Antioxidant Activity in Plasma

-

Objective: To assess the in vitro antioxidative properties of sodium gluconate in protecting plasma components from peroxynitrite-induced damage.

-

Cell System: Human plasma.

-

Protocol:

-

Plasma samples are incubated with varying concentrations of sodium D-gluconate (0.5-3 mM).

-

Oxidative and nitrative stress is induced by the addition of 0.1 mM peroxynitrite (ONOO⁻).

-

The following parameters are measured to assess damage:

-

Carbonyl group formation (a marker of protein oxidation).

-

3-nitrotyrosine (3-NT) formation (a marker of nitrative damage).

-

Thiol group levels (a measure of antioxidant capacity).

-

Lipid peroxidation.

-

-

The levels of these markers in the presence of sodium gluconate are compared to control plasma treated only with peroxynitrite.[5]

-

Cellular Effects of Diisopropylammonium Dichloroacetate (DIPA) and Dichloroacetate (DCA)

DIPA is a substance frequently found in products marketed as "pangamic acid." Its cellular effects are primarily attributed to its dichloroacetate (DCA) component.

Quantitative Data on DIPA and DCA Cellular Effects

| Cell Line | Treatment | Concentration | Observed Effect | Reference |

| Normal Human Keratinocytes | Diisopropylamine (B44863) dichloroacetate (DADA) | 1 - 30 µg/ml | Enhanced cell growth over a 4-day culture period. | |

| Normal Human Keratinocytes | Diisopropylamine dichloroacetate (DADA) | 1 - 100 µg/ml | Enhanced synthesis of keratin (B1170402) K1, a marker of differentiation. | |

| Neurons and Astroglia (in vitro) | Dichloroacetate (DCA) | 100 µM | Stimulated [¹⁴C]glucose oxidation by +34% and [¹⁴C]lactate oxidation by +36% in astroglia. Had smaller effects on neurons. | |

| Various Cancer Cell Lines | Dichloroacetate (DCA) | 10 mM | Increased the cytotoxicity of several platinum-based chemotherapy drugs (carboplatin, satraplatin, JM118, and oxoplatin). | |

| Cancer and Noncancer Cell Lines | Dichloroacetate (DCA) | 0.5 mM and higher | Induced varying rates of cell death in both cancerous and noncancerous cell lines with prolonged exposure. |

Experimental Protocols for DIPA and DCA Studies

-

Objective: To evaluate the effect of DIPA on the growth and differentiation of normal human keratinocytes.

-

Cell Line: Normal human keratinocytes.

-

Protocol for Proliferation:

-

Keratinocytes are cultured for 4 days in the presence of varying concentrations of diisopropylamine dichloroacetate (DADA) (1-30 µg/ml).

-

Cell growth is assessed by cell counting or by measuring DNA synthesis via [³H]thymidine incorporation.

-

-

Protocol for Differentiation:

-

Keratinocytes are cultured in either low calcium (0.1 mM) or high calcium (1.25 mM) medium with varying concentrations of DADA (1-100 µg/ml).

-

The synthesis of keratin K1 is measured as a marker of differentiation.

-

The formation of cornified envelopes is also assessed as another differentiation marker.

-

-

Objective: To determine the cytotoxic effects of DCA alone and in combination with other anti-cancer agents.

-

Cell Lines: A panel of cancer cell lines (e.g., small cell lung cancer, ovarian cancer, Ewing's sarcoma) and non-malignant cell lines.

-

Protocol:

-

Cells are seeded in 96-well plates.

-

Cells are exposed to various concentrations of DCA (e.g., up to 10 mM) alone or in combination with other drugs (e.g., platinum-based compounds).

-

Cell viability is assessed after a set incubation period (e.g., 72 hours or longer) using assays such as the MTT assay.

-

The half-maximal inhibitory concentration (IC₅₀) can be calculated to quantify cytotoxicity.

-

Visualizing DCA's Mechanism of Action

References

- 1. benchchem.com [benchchem.com]

- 2. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. info.davincilabs.com [info.davincilabs.com]

- 5. In vitro study of the antioxidative properties of the glucose derivatives against oxidation of plasma components - PubMed [pubmed.ncbi.nlm.nih.gov]

Animal Models in Pangamic Acid Research: A Technical Guide

Foreword: The subject of "pangamic acid," often marketed as "vitamin B15," is fraught with scientific ambiguity and regulatory controversy. Unlike recognized vitamins, there is no single, scientifically verified chemical structure for pangamic acid, nor is there evidence of it being a required nutrient for humans or animals.[1][2] Commercial preparations sold under this name have been shown to contain a variety of substances, most commonly N,N-Dimethylglycine (DMG), often mixed with calcium gluconate, or diisopropylammonium dichloroacetate (B87207) (DIPA).[1][3][4] The U.S. Food and Drug Administration (FDA) does not recognize pangamic acid as a legitimate vitamin and has classified it as an unsafe food additive.[2]

This guide provides a technical overview of the existing, predominantly historical, research involving animal models that have been used to investigate the biological effects attributed to substances identified as pangamic acid. The findings, largely originating from Soviet-era research, are presented here for their historical context and as a basis for understanding the compound's purported, though often unverified, physiological roles. This document is intended for researchers, scientists, and drug development professionals to critically evaluate the existing literature.

Chemical Identity in Research

The inconsistency in the chemical composition of "pangamic acid" is a critical challenge in interpreting the research. It is essential to distinguish between the different compounds that have been studied under this name.

Hepatoprotective and Detoxifying Effects

One of the most frequently cited benefits of pangamic acid in animal studies is its protective effect on the liver, particularly against chemical-induced stress.

The following table summarizes key findings from animal studies investigating the hepatoprotective effects attributed to pangamic acid. The data is largely qualitative due to the nature of the original publications.

| Animal Model | Stressor/Toxin Administered | Compound Tested | Key Observations | Reference(s) |

| Rats | Carbon Tetrachloride (CCl₄) | "Vitamin B15" / Calcium Pangamate | Partially reversed the inhibitory effect of CCl₄ on mitochondrial swelling and cytochrome oxidase activity; restored succinate (B1194679) dehydrogenase and α-ketoglutarate dehydrogenase activities to normal. | [5] |

| Rats | Chloroform, 5-fluorouracil, dichloroethane | "Vitamin B15" | Animals dosed with B15 showed fewer degenerative effects in the liver compared to controls. | [3] |

| Rats | Starvation-induced fatty liver | "Vitamin B15" | Administration of B15 inhibited fatty infiltration of the liver. | [3] |

| Rats | High Cholesterol Diet | "Vitamin B15" | Less fat deposition was observed in the liver. | [3] |

| Dogs | Liver Disease (General) / Post-biliary support | Pangamic Acid (unspecified amount) | Marketed as a supplement to enhance liver functioning and as a protectant. | [6] |

While specific protocols from early studies are scarce, a generalized methodology for evaluating hepatoprotective agents in a rat model using a toxin like Carbon Tetrachloride (CCl₄) is as follows.

Methodology Details:

-

Animals: Male Sprague-Dawley rats (180-220g) are commonly used.

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

-

Grouping: Animals are randomly divided into at least three groups:

-

Control Group: Receives vehicle (e.g., saline or corn oil) only.

-

Toxin Group: Receives vehicle followed by the hepatotoxin.

-

Treatment Group: Receives the test compound (e.g., "pangamic acid" formulation) at various doses for a set period (e.g., 7-14 days) prior to and sometimes after toxin administration.

-

-

Toxin Administration: A single intraperitoneal (IP) or oral dose of CCl₄ (e.g., 1-2 mL/kg, often diluted in corn oil) is administered to induce acute liver injury.

-

Sample Collection: 24 to 48 hours post-toxin administration, animals are euthanized. Blood is collected via cardiac puncture for serum separation. The liver is immediately excised, weighed, and sections are fixed in 10% formalin for histology, while other portions are flash-frozen for biochemical assays.

-

Biochemical Analysis: Serum is analyzed for levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). Liver homogenates can be used to measure markers of oxidative stress (e.g., malondialdehyde, glutathione) and the activity of mitochondrial enzymes like succinate dehydrogenase.

Effects on Hypoxia and Physical Performance

A significant body of the early research on pangamic acid focused on its potential to improve oxygen utilization and enhance physical endurance in animal models.

Studies suggest that pangamic acid may help animals adapt to conditions of increased physical activity or reduced oxygen availability (hypoxia).

| Animal Model | Experimental Condition | Compound Tested | Key Observations | Reference(s) |

| Rats | Stress (Swimming Tests) | "Vitamin B15" | Higher levels of glycogen (B147801), lipid, phospholipid, and creatine (B1669601) phosphate (B84403) in skeletal and heart muscle. Increased cytochrome oxidase activity. Lower lactate (B86563) levels in plasma and muscle. | [3] |

| Animals (unspecified) | Oxygen Deprivation (High Altitude) | Pangamic Acid | Helped restore normal bodily functions. Promoted oxidative processes. | [7] |

| Laboratory Animals | Tissue Hypoxia (e.g., exercise, coronary artery ligation) | Pangamic Acid | Promoted cellular respiration. | [5] |

The precise mechanism by which pangamic acid might influence hypoxia adaptation is unknown. However, a conceptual diagram can illustrate the general cellular response to low oxygen and where a hypothetical agent could intervene to improve oxygen utilization or mitigate stress.

The forced swimming test is a common method to evaluate physical endurance in rodents.

Methodology Details:

-

Animals: Mice or rats are used.

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Animals are pre-treated with the test compound or vehicle for a specified duration (e.g., 1-2 weeks).

-

On the test day, animals are placed in the water cylinder.

-

The endpoint is the total swimming time until exhaustion, which is defined as the inability to surface for air for a set period (e.g., 7-10 seconds).

-

-

Data Collection: Swimming duration is recorded. After the test, blood samples may be collected to measure metabolic parameters like lactate, glucose, and non-esterified fatty acids. Muscle and liver tissues can be analyzed for glycogen content.

Metabolic Effects

Animal studies have suggested that pangamic acid may influence lipid metabolism, including a potential to lower cholesterol levels.

| Animal Model | Experimental Condition | Compound Tested | Key Observations | Reference(s) |

| Rats | High Cholesterol Diet | "Vitamin B15" | Decreased evidence of atherosclerosis; less fat deposition in adrenal, kidney, and heart tissue. | [3] |

| Rats | Standard or Cholesterol-rich diets | Pangamic Acid | Appears to inhibit cholesterol biosynthesis. | [5] |

| Cats | Standard Diet | Pangamic Acid | Stimulated transketolase activity in the liver. | [5] |

The body of research on pangamic acid in animal models is historically interesting but scientifically limited. The primary challenges for modern interpretation and application are the ambiguity of the tested compound's identity, the lack of rigorous, controlled study designs in many early reports, and the absence of detailed, reproducible experimental protocols and quantitative data.[3] While early studies suggested potential hepatoprotective, anti-hypoxic, and metabolic effects, these claims have not been substantiated by robust, modern scientific investigation. For drug development professionals, the existing literature on "pangamic acid" serves more as a historical footnote than a foundation for new therapeutic development. Future research would require starting from first principles: definitively identifying a single chemical entity and then systematically evaluating its toxicological and pharmacological profile in validated animal models using current scientific and regulatory standards.

References

- 1. Pangamic acid - Wikipedia [en.wikipedia.org]

- 2. fda.gov [fda.gov]

- 3. isom.ca [isom.ca]

- 4. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. researchgate.net [researchgate.net]

- 7. What Is Vitamin B15 Good For? Pangamic Acid [medicinenet.com]

The Ambiguous Case of "Vitamin B15": A Technical Review of the Pharmacokinetics and Metabolism of its Putative Components

A Note to Researchers, Scientists, and Drug Development Professionals: The subject of this technical guide, "sodium pangamate" or "pangamic acid," presents a significant challenge to conventional pharmacokinetic and metabolic analysis. It is crucial to understand that "pangamic acid" is not a single, well-defined chemical entity.[1][2] Products marketed under this name have shown considerable variability in their chemical composition, often containing a mixture of substances such as N,N-dimethylglycine (DMG), glycine, gluconic acid, and diisopropylammonium dichloroacetate.[2][3] Some analyses have even found samples to contain only lactose.[1]

The U.S. Food and Drug Administration (FDA) does not recognize "pangamic acid" or "Vitamin B15" as a vitamin or a drug, and there is a lack of scientifically rigorous, controlled studies to establish its nutritional properties or therapeutic efficacy.[4][5] Much of the available research, particularly from the former Soviet Union, is anecdotal and lacks the detailed experimental design required for a thorough pharmacokinetic assessment.[1]

Therefore, a traditional pharmacokinetic and metabolic profile for "this compound" cannot be provided. Instead, this guide will focus on the most consistently cited and biologically active component of "pangamic acid" formulations: N,N-dimethylglycine (DMG) . The following data and discussions pertain specifically to DMG, a derivative of the amino acid glycine.

N,N-Dimethylglycine (DMG): Pharmacokinetic and Metabolic Profile

N,N-dimethylglycine is a naturally occurring amino acid derivative found in both plant and animal cells. It is a metabolic intermediate in the choline (B1196258) cycle.

Metabolism and Putative Mechanism of Action

DMG is primarily involved in cellular metabolism as a methyl donor.[6] It is believed to enhance oxygen utilization by cells and may play a role in reducing lactic acid buildup during exercise.[6] The proposed metabolic pathway of DMG involves its demethylation in the liver.

The central role of DMG is in one-carbon metabolism, where it is demethylated to sarcosine (B1681465) (monomethylglycine) and subsequently to glycine. This process releases formaldehyde (B43269) and ultimately contributes to the folate pool, which is essential for the synthesis of purines, thymidine, and methionine.

Below is a diagram illustrating the proposed metabolic pathway of N,N-dimethylglycine.

Caption: Proposed metabolic pathway of N,N-dimethylglycine (DMG).

Due to the scarcity of dedicated pharmacokinetic studies on this compound, quantitative data is not available. The following table summarizes the general metabolic functions attributed to its components based on the available literature.

| Parameter | Observation | Source(s) |

| Metabolic Role | Putative methyl donor in transmethylation reactions. | [6][7] |

| Cellular Respiration | Suggested to enhance cellular oxygen utilization. | [7][8][9] |

| Hepatic Function | May support liver detoxification processes. | [7][9] |

| Lipid Metabolism | Some evidence suggests a role in lowering serum cholesterol. | [7][10] |

Experimental Protocols

The lack of rigorous, controlled clinical trials means that detailed experimental protocols for the pharmacokinetic analysis of "this compound" are not available in the scientific literature. The majority of the cited studies are either in vitro, animal studies with limited methodological detail, or anecdotal human reports.

For the analysis of related compounds like fatty acids in biological samples, which would be a necessary component of comprehensive pharmacokinetic studies, standard methodologies are employed. The following workflow illustrates a general approach.

References

- 1. Pangamic acid - Wikipedia [en.wikipedia.org]

- 2. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 3. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pangamic acid ("vitamin B15") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CPG Sec. 457.100 Pangamic Acid and Pangamic Acid Products Unsafe for Food and Drug Use | FDA [fda.gov]

- 6. isom.ca [isom.ca]

- 7. karger.com [karger.com]

- 8. nbinno.com [nbinno.com]

- 9. caringsunshine.com [caringsunshine.com]

- 10. isom.ca [isom.ca]

The Enigmatic Case of Sodium Pangamate and Mitochondrial Respiration: A Review of a Controversial Past

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium pangamate, often marketed as "Vitamin B15," has a long and contentious history, with claims of enhancing athletic performance and cellular respiration. This technical review delves into the historical and scientific literature surrounding this compound and its purported effects on mitochondrial respiration. However, a thorough investigation reveals a significant lack of a standardized chemical identity for this substance, coupled with serious safety concerns and a dearth of robust, peer-reviewed scientific evidence. Consequently, this document serves not as an endorsement or a guide for its use, but as a critical examination of the available information and a cautionary overview for the scientific community.

The Identity Crisis of "Vitamin B15"

A primary and critical challenge in evaluating the scientific literature on this compound is the absence of a consistent chemical entity. The term "pangamic acid" or "Vitamin B15" has been applied to a variety of substances since its introduction by Ernst T. Krebs, Sr., and his son.[1]

Key points regarding its identity:

-

Not a Vitamin: It is not recognized as a vitamin by the scientific community as there is no evidence it is a required nutrient for the human body.[1][2]

-

Variable Composition: Formulations sold as pangamic acid have been found to contain a range of compounds, including:

-

Regulatory Status: The U.S. Food and Drug Administration (FDA) has deemed pangamic acid and its products as unsafe for use and has recommended their seizure.[1] Similarly, its distribution is prohibited in Canada.[1]

-

Safety Concerns: Some compounds found in "pangamic acid" preparations, such as diisopropylamine dichloroacetate (B87207) and dimethylglycine mixed with sodium nitrite, have raised concerns due to positive results in mutagenicity analyses like the Ames test, suggesting a potential cancer risk.[1][3][4]

Historical Research on Mitochondrial Respiration: A Critical Perspective

Much of the research into the physiological effects of pangamic acid originated in the former Soviet Union.[1] While some of these studies suggest a positive impact on cellular respiration, they are often of limited quality, anecdotal, and lack the rigorous controls of modern scientific experimentation.[1]

A 1969 review of mostly Russian research indicated that pangamic acid might influence oxidative processes.[5] For instance, in rats with toxic hepatitis induced by carbon tetrachloride, pangamate was reported to:

-

Significantly increase the oxidative-phosphorylating capacity of liver mitochondria.[5]

-

Increase ATP content and oxygen uptake in these mitochondria.[5]

-

Restore depressed rates of bile formation and bilirubin (B190676) secretion.[5]

In healthy animals, the same review noted that pangamic acid administration led to slight, yet significant, increases in mitochondrial succinate (B1194679) dehydrogenase and α-ketoglutarate dehydrogenase activities.[5] Another Russian-language paper from 1969 specifically mentions an effect on oxidative phosphorylation in skeletal muscle mitochondria, though details are scarce.[6]

However, it is crucial to reiterate that these historical studies often did not specify the exact chemical composition of the "pangamic acid" used, making replication and validation impossible.[1]

Modern Scientific Scrutiny and Lack of Evidence

Contemporary, peer-reviewed scientific literature is largely devoid of studies investigating a standardized this compound compound and its effects on mitochondrial respiration. A double-blind, controlled study on male track athletes found that ingestion of pangamic acid (defined as calcium gluconate and N,N-Dimethylglycine) resulted in no significant changes in short-term maximal treadmill performance, casting doubt on its ergogenic claims.[7]

Due to the lack of a defined chemical substance and the absence of modern, controlled studies, there is no verifiable quantitative data to present in a structured format.

Experimental Protocols for Mitochondrial Respiration Analysis

While there are no specific, validated experimental protocols for testing the effects of "this compound," researchers interested in the broader field of mitochondrial respiration can utilize well-established methodologies. These protocols are essential for assessing the function of the electron transport chain and oxidative phosphorylation.

High-Resolution Respirometry (e.g., Oroboros Oxygraph-2k)

This technique measures oxygen consumption in isolated mitochondria, cultured cells, or tissue homogenates. A typical substrate-uncoupler-inhibitor titration (SUIT) protocol allows for the assessment of different respiratory states and the function of individual respiratory complexes.

General Experimental Workflow:

-

Isolation of Mitochondria: Mitochondria are isolated from cells or tissues via differential centrifugation.

-

Respirometry Chamber: Isolated mitochondria are added to a chamber containing a specific respiration buffer (e.g., MiR05).[8]

-

Substrate Addition: Substrates for different complexes are added sequentially (e.g., pyruvate, glutamate, and malate (B86768) for Complex I; succinate for Complex II).

-

ADP Addition: ADP is added to stimulate ATP synthesis (State 3 respiration).

-

Inhibitor Addition: Specific inhibitors are used to dissect the electron transport chain (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, and sodium azide (B81097) for Complex IV).[9]

-

Uncoupler Addition: An uncoupler like FCCP is used to measure the maximum capacity of the electron transport system.

Below is a conceptual workflow diagram for a typical respirometry experiment.

Caption: General workflow for measuring mitochondrial respiration.

Extracellular Flux Analysis (e.g., Seahorse XF Analyzer)

This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in a multi-well plate format, providing insights into mitochondrial respiration and glycolysis in real-time.[10]

General Experimental Workflow:

-

Cell Seeding: Cells are seeded into a specialized microplate.

-

Assay Medium: The growth medium is replaced with a low-buffered assay medium.

-

Compound Injection: The instrument sequentially injects compounds that modulate mitochondrial function:

-

Oligomycin: An ATP synthase inhibitor, used to measure ATP-linked respiration.

-

FCCP: An uncoupling agent to determine maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

Below is a diagram illustrating the logical flow of a Seahorse XF Cell Mito Stress Test.

References

- 1. Pangamic acid - Wikipedia [en.wikipedia.org]

- 2. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 3. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. Pangamic acid | vital.ly [vital.ly]

- 5. karger.com [karger.com]

- 6. [Effect of pangamic acid on oxidative phosphorylation in skeletal muscle mitochondria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of pangamic acid on maximal treadmill performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological activation of PPARβ/δ preserves mitochondrial respiratory function in ischemia/reperfusion via stimulation of fatty acid oxidation-linked respiration and PGC-1α/NRF-1 signaling [frontiersin.org]

- 9. Evaluation of functioning of mitochondrial electron transport chain with NADH and FAD autofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

A Critical Review of Early Soviet Research on Pangamic Acid ("Vitamin B15")

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pangamic acid, designated "vitamin B15" in the former Soviet Union, was the subject of considerable research and clinical interest in the mid-20th century. Soviet scientists claimed a wide range of therapeutic and performance-enhancing benefits, from improved oxygen utilization and enhanced athletic endurance to the treatment of cardiovascular and liver diseases. This technical guide provides a comprehensive review of this early Soviet research, focusing on the available quantitative data, experimental methodologies, and purported mechanisms of action. However, a critical analysis of the literature reveals significant methodological shortcomings, including a lack of controlled experimentation and inconsistent chemical formulations, which challenge the validity of the original claims. This paper aims to present the Soviet-era research on pangamic acid in a structured format, offering valuable historical context and a critical perspective for modern researchers and drug development professionals.

Introduction: The Enigma of "Pangamic Acid"

First isolated from apricot kernels, pangamic acid was introduced to the scientific community in the 1950s.[1] While it was termed "vitamin B15," it does not meet the scientific definition of a vitamin, as there is no evidence of a deficiency disease associated with its absence from the diet.[2][3] The chemical identity of "pangamic acid" itself is a significant point of contention. The original formulation was described as d-gluconodimethylamino acetic acid, but subsequent analyses of substances marketed as pangamic acid have revealed a variety of compositions, including mixtures containing dimethylglycine (DMG), calcium gluconate, and even diisopropylamine (B44863) dichloroacetate.[2][3]

Much of the early clinical research on pangamic acid was conducted in the Soviet Union, where it was investigated for a broad spectrum of applications.[1][2] This research, often published in Russian-language journals, gained some international attention, particularly for its claims related to athletic performance and cardiovascular health.[4][5] However, the quality of this research has been a subject of debate, with many studies described as anecdotal and lacking the rigorous, controlled methodologies expected in modern clinical science.[2]

This guide will synthesize the available information from and about the early Soviet studies, presenting the data in a clear and structured manner, while also providing a critical evaluation of its scientific merit.

Purported Therapeutic Applications and Supporting Data

Soviet research attributed a wide array of therapeutic effects to pangamic acid, primarily focusing on its role in improving cellular respiration and acting as a methyl donor.[3][6] The following sections summarize the key claims and present the available quantitative data.

Cardiovascular Disease

A significant body of Soviet research focused on the use of pangamic acid in treating various cardiovascular ailments. A collection of Russian papers reported on clinical trials involving over 1,000 patients with cardiovascular diseases, claiming a positive effect in 80-90% of cases.[6]

Table 1: Reported Dosages of Calcium Pangamate in Soviet Cardiovascular Studies [6]

| Administration Route | Daily Dosage | Treatment Duration |

| Intramuscular Injection | 15-20 mg | 20-30 days |

| Intra-abdominal Injection | 40-50 mg | Not Specified |

| Oral | 50-100 mg | Not Specified |

Disclaimer: The data in this table is derived from secondary sources summarizing Soviet-era publications. The primary studies often lack detailed descriptions of patient populations, disease severity, and control groups.

Athletic Performance and Exercise Metabolism

Pangamic acid was widely used by Soviet athletes with the belief that it enhanced endurance and accelerated recovery.[1][5] The proposed mechanism was an improvement in oxygen utilization by tissues and a reduction in the buildup of lactic acid during strenuous exercise.[5][7]

One of the few specific studies cited in Western reviews is by Karpuchina et al. (1967).[4] This study reportedly showed that calcium pangamate helped maintain stable blood sugar levels and reduced serum lactate (B86563) during physical exertion.[4] Another study mentioned that athletes given 100 or 300 mg of calcium pangamate for three days showed improved adaptation to muscular activity.[7]

Table 2: Summary of a Soviet Study on the Effects of Calcium Pangamate on Exercise Metabolism (Based on Karpuchina et al., 1967 as cited in secondary sources[4])

| Intervention | Reported Outcome |

| Calcium Pangamate | Maintained proper blood sugar concentration |

| Reduced serum lactate | |

| Reduced discrepancy between oxidized and reduced glutathione (B108866) |

Note: This information is based on an English summary of the original Soviet study. The full experimental protocol, including the number of subjects, type of exercise, and specific measurement techniques, is not available in the reviewed literature.

Liver Function and Detoxification

Soviet researchers also investigated pangamic acid for its potential to protect the liver. It was claimed to prevent fatty infiltration of the liver and act as a methyl donor, which is crucial for various metabolic processes, including detoxification.[6] One study by Udalov (1965) suggested that pangamic acid could serve as a methyl donor for the methylation of nicotinic acid in individuals on a protein-deficient diet.[6]

Hypothesized Mechanisms of Action

The Soviet literature proposed several mechanisms to explain the purported effects of pangamic acid. These were largely theoretical and lacked rigorous experimental validation.

Enhanced Cellular Respiration

The primary hypothesis was that pangamic acid improves oxygen utilization at the cellular level, particularly under hypoxic (low oxygen) conditions.[3] This was thought to be beneficial for both athletic performance and in clinical situations where oxygen supply to tissues is compromised.

Caption: Hypothesized pathway of pangamic acid enhancing cellular respiration.

Role as a Methyl Donor

Pangamic acid was also proposed to function as a methyl donor. Methyl groups are vital for numerous biochemical reactions, including the synthesis of creatine (B1669601) and the detoxification of harmful substances. This hypothesized role was used to explain its purported benefits for liver health and overall metabolic function.

Caption: Hypothesized role of pangamic acid as a methyl group donor.

Experimental Protocols: A Critical Void

A significant limitation of the early Soviet research on pangamic acid is the lack of detailed experimental protocols in the available literature. While dosages and treatment durations are sometimes mentioned, crucial details for scientific replication and validation are consistently absent. These include:

-

Subject Selection and Blinding: Little information is available on how subjects were selected for clinical studies, whether there were control groups, and if the studies were blinded. Much of the research appears to have been observational or anecdotal.[2]

-

Chemical Composition: The exact chemical composition of the "pangamic acid" used in many studies was not specified, making it impossible to attribute the observed effects to a single, defined substance.[2]

-

Analytical Methods: The specific laboratory methods used to measure biochemical parameters like blood lactate or glutathione are not described in detail.

-

Statistical Analysis: Reports on the outcomes of these studies rarely include rigorous statistical analysis to support the claims of efficacy.

The following diagram illustrates a generalized and inferred workflow for the Soviet athletic performance studies, based on the limited information available.

Caption: Inferred experimental workflow of early Soviet athletic studies.

Critical Assessment and Conclusion for Modern Researchers

For researchers, scientists, and drug development professionals, the key takeaways are:

-

The Importance of a Well-Defined Active Substance: The ambiguity surrounding the chemical nature of "pangamic acid" underscores the critical need for a precisely characterized compound in any research or development program.

-

The Necessity of Rigorous Experimental Design: The lack of placebo controls, blinding, and proper statistical analysis in the Soviet studies makes it impossible to distinguish true pharmacological effects from placebo effects or other confounding variables.

-

The Value of Replicability: The absence of detailed protocols prevents other researchers from attempting to replicate and validate the original findings.

References

- 1. scarc.library.oregonstate.edu [scarc.library.oregonstate.edu]

- 2. [Pangamic acid (vitamin B-15), its nature, properties and production] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin B15 (Pangamic Acid : Properties, Functions and Use) | eBay UK [ebay.co.uk]

- 4. Pangamic acid (vitamin B-15), its nature, properties and production [pbmc.ibmc.msk.ru]

- 5. Vitamin B15 (Pangamic Acid : Properties, Functions and Use) | eBay [ebay.com]

- 6. The effect of pangamic acid on maximal treadmill performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Identification of Substances Marketed as Sodium Pangamate (Vitamin B15)

Introduction